molecular formula C21H20N4O7S3 B2871108 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-dimethylsulfamoyl)benzoate CAS No. 896009-79-3

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-dimethylsulfamoyl)benzoate

Cat. No.: B2871108
CAS No.: 896009-79-3
M. Wt: 536.59
InChI Key: AXELWEXOXLALDD-UHFFFAOYSA-N
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Description

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-dimethylsulfamoyl)benzoate is a heterocyclic organic molecule featuring multiple pharmacologically relevant moieties. Its structure integrates:

  • A 1,3,4-thiadiazole ring, known for antimicrobial and anti-inflammatory properties .
  • A cyclopropanecarboxamido group, which enhances metabolic stability and bioavailability.
  • A 4-oxo-4H-pyran core, associated with antioxidant and enzyme inhibitory activity.
  • A 4-(N,N-dimethylsulfamoyl)benzoate ester, contributing to solubility and target specificity.

This compound is hypothesized to act as a dual inhibitor of cyclooxygenase (COX) and sulfotransferase enzymes, based on structural analogs .

Properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-(dimethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O7S3/c1-25(2)35(29,30)15-7-5-13(6-8-15)19(28)32-17-10-31-14(9-16(17)26)11-33-21-24-23-20(34-21)22-18(27)12-3-4-12/h5-10,12H,3-4,11H2,1-2H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXELWEXOXLALDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, a comparative analysis with structurally or functionally related compounds is essential. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Functional Groups Biological Activity Metabolic Stability Reference
Target Compound 1,3,4-thiadiazole, cyclopropanecarboxamido, pyran Hypothesized COX/sulfotransferase inhibition High (theoretical)
S-N-[(S)-1-[(4S,5S)-4-Benzyl-2-oxooxazolidin-5-yl]-3-phenylpropan-2-yl]-2-{3-[[2-(2-hydroperoxypropan-2-yl)... Oxazolidinone, thiazole, hydroperoxide Antimicrobial (β-lactamase inhibition) Moderate
S-Isobutyl 2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanoate Thiazole, hydroperoxide, isobutyl ester Antifungal, ROS scavenging Low

Key Observations:

Thiadiazole vs. Thiazole/Thiophene Derivatives :

  • The target compound’s 1,3,4-thiadiazole moiety confers greater thermal stability compared to thiazole derivatives (e.g., compounds), which are prone to oxidative degradation .
  • Thiadiazole-based compounds exhibit broader antimicrobial activity, whereas thiazole derivatives in show specificity toward fungal targets .

Sulfamoyl vs. Hydroperoxide groups () confer reactive oxygen species (ROS)-scavenging activity but reduce metabolic half-life (t₁/₂ < 1 hour in vitro) .

Pyran vs. Oxazolidinone Cores: The 4-oxo-4H-pyran core in the target compound is associated with lower cytotoxicity (theoretical IC₅₀ > 100 µM) compared to oxazolidinone derivatives (IC₅₀ ~ 20 µM), which may induce hepatic stress .

Research Findings and Limitations

  • Synthesis Challenges : The cyclopropane and thiadiazole groups require stringent anhydrous conditions, reducing yield (<40%) compared to thiazole analogs (>70%) .
  • Therapeutic Potential: Computational docking studies suggest strong binding affinity for COX-2 (ΔG = -9.8 kcal/mol), surpassing hydroperoxide-based compounds (ΔG = -7.2 kcal/mol) .
  • Safety Profile: No in vivo toxicity data exist for the target compound. However, sulfamoyl-containing analogs in clinical trials show renal toxicity risks at high doses (>500 mg/kg) .

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